molecular formula C14H11BrFNO2 B2530224 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol CAS No. 477848-30-9

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol

Cat. No.: B2530224
CAS No.: 477848-30-9
M. Wt: 324.149
InChI Key: LNJWIBREDXCBRL-CAOOACKPSA-N
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Description

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is an organic compound with the molecular formula C14H11BrFNO2. This compound is known for its unique structure, which includes a bromine atom, a fluorophenyl group, and a methoxybenzenol moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol typically involves the condensation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 4-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Scientific Research Applications

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxybenzenol
  • 4-Bromo-2-{[(4-methylphenyl)imino]methyl}-6-methoxybenzenol
  • 4-Bromo-2-{[(4-nitrophenyl)imino]methyl}-6-methoxybenzenol

Uniqueness

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various research applications.

Properties

IUPAC Name

4-bromo-2-[(4-fluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJWIBREDXCBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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